Boc-lys(tos)-onp

Vue d'ensemble

Description

Boc-lys(tos)-onp: is a compound used in peptide synthesis, particularly in the protection of amino acids. The term “Boc” refers to tert-butyloxycarbonyl, a protecting group for amino acids, while “lys” stands for lysine, an essential amino acid. “Tos” refers to tosyl, another protecting group, and “onp” stands for p-nitrophenyl ester, which is used as an activating group in peptide coupling reactions.

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Boc-lys(tos)-onp is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).

Biology:

Protein Engineering: It is used in the modification and engineering of proteins for research purposes.

Medicine:

Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Mécanisme D'action

Target of Action

The primary target of Boc-lys(tos)-onp, also known as Nα-Boc-Nε-tosyl-L-lysine, is the ε-amino group of conserved lysine residues in the amino terminal tail of histones . This compound is used as a substrate in the assay of Histone Deacetylase (HDAC) enzymatic activities .

Mode of Action

this compound interacts with its targets by serving as a protecting group for the amino functions in the synthesis of multifunctional targets . It is used in the formation of amide bonds, a fundamental reaction in organic synthesis . The Boc group mediates amide bond formation with remarkable resistance to racemization .

Biochemical Pathways

The action of this compound affects the biochemical pathway of reversible lysine acetylation, a crucial posttranslational regulatory mechanism in cells . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and histone deacetylases (HDACs) . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins .

Result of Action

The action of this compound results in the deprotection of the amino functions, leading to changes in the conformation and/or activity of the substrates . This dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been shown to demonstrate remarkable resistance to racemization, indicating its stability under certain conditions . Furthermore, the use of certain solvents, such as ionic liquids, can enhance the deprotection process, improving the compound’s efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-lys(tos)-onp involves multiple steps:

Protection of Lysine: The amino group of lysine is protected using tert-butyloxycarbonyl (Boc) to form Boc-lysine.

Tosylation: The ε-amino group of Boc-lysine is then protected with a tosyl group to form Boc-lys(tos).

Activation: The carboxyl group of Boc-lys(tos) is activated by converting it into a p-nitrophenyl ester, resulting in this compound.

Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain, which is anchored to an insoluble resin. The Boc group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) .

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection: Boc-lys(tos)-onp undergoes deprotection reactions where the Boc group is removed using acids like TFA.

Coupling Reactions: The p-nitrophenyl ester group facilitates peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used as coupling reagents.

Major Products:

Deprotection: Removal of the Boc group yields lys(tos)-onp.

Coupling: Formation of peptide bonds results in longer peptide chains.

Comparaison Avec Des Composés Similaires

Boc-Lys(Boc)-OSu: Another lysine derivative used in peptide synthesis.

Boc-Lys-OH: A simpler form of Boc-protected lysine.

Fmoc-Lys(Boc)-OH: A lysine derivative with a different protecting group (Fmoc) used in peptide synthesis .

Uniqueness: Boc-lys(tos)-onp is unique due to its combination of protecting groups and activating groups, which makes it highly effective in peptide synthesis. The presence of the p-nitrophenyl ester group enhances its reactivity in coupling reactions, making it a valuable tool in the synthesis of complex peptides and proteins.

Activité Biologique

Boc-Lys(Tos)-ONP, or Nα-Boc-Nε-tosyl-L-lysine p-nitrophenyl ester, is a synthetic compound that plays a significant role in peptide synthesis and biological research. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a tosyl group on the lysine side chain, and a p-nitrophenyl ester moiety. Its unique structure allows it to facilitate peptide bond formation while minimizing unwanted side reactions, making it invaluable for studying various biological processes.

This compound primarily functions as a building block in solid-phase peptide synthesis (SPPS). The Boc group protects the amino group of lysine, while the tosyl group shields the side chain amine. The p-nitrophenyl ester group acts as an activating moiety, allowing for efficient coupling reactions with the N-terminus of growing peptide chains. Upon reaction, the released p-nitrophenol can be quantitatively measured using UV-Vis spectrophotometry, providing insights into the efficiency of peptide bond formation.

Impact on Post-Translational Modifications

One of the most notable biological activities of this compound is its influence on post-translational modifications (PTMs) of lysine residues, particularly in histones. The compound interacts with the ε-amino group of lysine, which is crucial for acetylation and other modifications that regulate gene expression and chromatin structure. This interaction underscores its importance in epigenetic regulation and cellular processes such as transcription and DNA repair.

Applications in Medicinal Chemistry

This compound has been utilized in the synthesis of lipopeptides with antibacterial properties, highlighting its relevance in drug development and medicinal chemistry. Its ability to form stable peptide bonds allows researchers to explore protein-protein interactions and enzyme mechanisms essential for understanding biochemical pathways.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to similar compounds used in peptide synthesis:

| Compound | Description | Unique Features |

|---|---|---|

| Boc-Lys(Boc)-OSu | Lysine derivative with another protecting group | Utilizes N-hydroxysuccinimide for activation |

| Boc-Lys-OH | Simpler form of Boc-protected lysine | Lacks additional protective groups |

| Fmoc-Lys(Boc)-OH | Contains a different protecting group (Fmoc) | Fmoc protects the amino group instead |

| This compound | Contains both tosyl and p-nitrophenyl ester | Enhances reactivity in peptide coupling |

This comparison illustrates how this compound stands out due to its combination of protective and activating groups, which enhance its utility in synthesizing complex peptides and proteins.

Study on Histone Modifications

In a study examining histone acetylation, researchers employed this compound to modify lysine residues. The results indicated that acetylation levels were significantly altered when using this compound compared to unmodified lysine. This finding emphasizes the role of specific modifications in regulating gene expression and chromatin dynamics.

Synthesis of Antibacterial Lipopeptides

Another investigation focused on synthesizing lipopeptides using this compound. The synthesized lipopeptides exhibited notable antibacterial activity against various strains, demonstrating the compound's potential in developing new therapeutic agents targeting bacterial infections.

Propriétés

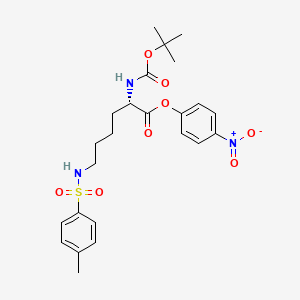

IUPAC Name |

(4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O8S/c1-17-8-14-20(15-9-17)36(32,33)25-16-6-5-7-21(26-23(29)35-24(2,3)4)22(28)34-19-12-10-18(11-13-19)27(30)31/h8-15,21,25H,5-7,16H2,1-4H3,(H,26,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGBBZOXFMHCCM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.